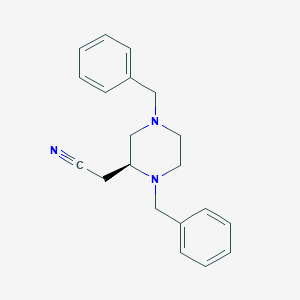
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C20H23N3 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and implications for drug development.
Chemical Structure and Properties
This compound features a piperazine core, which is a common motif in many bioactive compounds. The structural formula can be represented as follows:
This compound exhibits properties that allow it to interact with various biological targets, making it a candidate for therapeutic applications.
Acetylcholinesterase Inhibition
Research indicates that piperazine derivatives, including this compound, may inhibit the enzyme acetylcholinesterase (AChE), which plays a critical role in neurotransmission. By inhibiting AChE, these compounds can potentially enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these pathogens are critical for assessing the compound's efficacy. While specific MIC values for this compound were not detailed in the sources reviewed, related piperazine compounds have demonstrated MIC values ranging from 3.12 to 150 µg/mL against similar strains .
Neuropharmacological Research
A study examining the neuropharmacological effects of piperazine derivatives found that this compound could serve as a lead compound for developing drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in treating conditions like anxiety and depression .
Antimicrobial Studies
In antimicrobial assays, derivatives of piperazine have been tested for their ability to inhibit bacterial growth. For example, compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies suggested that modifications on the piperazine ring could enhance antibacterial potency .
Data Tables
The following table summarizes key findings related to the biological activity of piperazine derivatives:
| Compound Name | Target Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | Antimicrobial |
| Similar Piperazine Derivative | Escherichia coli | <125 | Antimicrobial |
| Another Piperazine Compound | Pseudomonas aeruginosa | 150 | Antimicrobial |
Note: TBD = To Be Determined; MIC values are indicative based on related compounds.
Propriétés
IUPAC Name |
2-[(2S)-1,4-dibenzylpiperazin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c21-12-11-20-17-22(15-18-7-3-1-4-8-18)13-14-23(20)16-19-9-5-2-6-10-19/h1-10,20H,11,13-17H2/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFYHCYOYUZSSI-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














